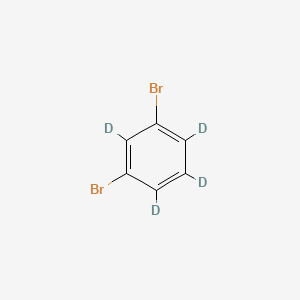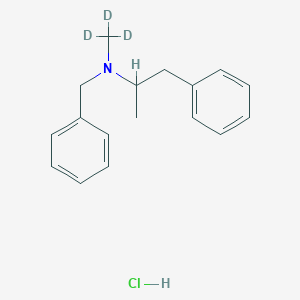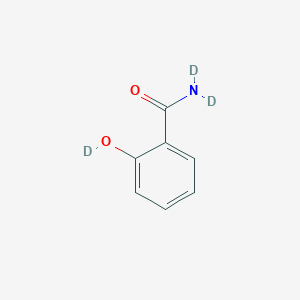
2-Hydroxybenzamide-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxybenzamide-D3 is a deuterated form of 2-hydroxybenzamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzamide-D3 typically involves the deuteration of 2-hydroxybenzamide. One common method is to start with salicylamide, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the deuteration of salicylamide. This process is optimized to ensure high yield and purity, often involving the use of specialized equipment to handle deuterated reagents and solvents.
化学反応の分析
Types of Reactions
2-Hydroxybenzamide-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Hydroxybenzamide-D3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of other deuterated compounds for research and development purposes.
作用機序
The mechanism of action of 2-Hydroxybenzamide-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter its binding affinity and reaction kinetics, leading to unique biological and chemical effects. These effects are often studied to understand the role of hydrogen bonding and isotope effects in various biochemical processes.
類似化合物との比較
Similar Compounds
2-Hydroxybenzamide: The non-deuterated form, which has different reaction kinetics and stability.
Salicylamide: A precursor in the synthesis of 2-Hydroxybenzamide-D3.
Hydroxybenzamide Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
This compound is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
140.15 g/mol |
IUPAC名 |
N,N-dideuterio-2-deuteriooxybenzamide |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3 |
InChIキー |
SKZKKFZAGNVIMN-ZRLBSURWSA-N |
異性体SMILES |
[2H]N([2H])C(=O)C1=CC=CC=C1O[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

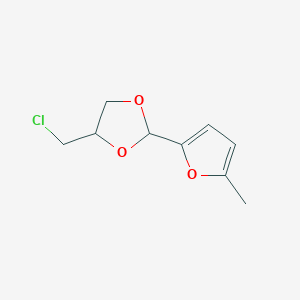


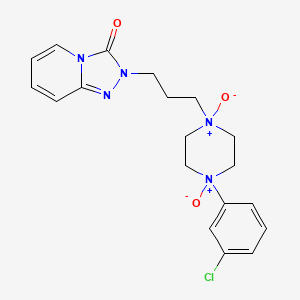

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
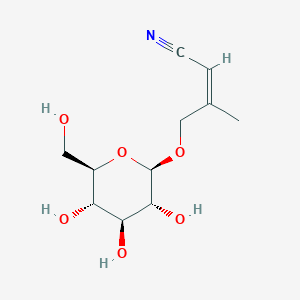
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
